molecular formula C20H20N4O2 B12180717 12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B12180717
M. Wt: 348.4 g/mol
InChI Key: XXUIKFGBKFJRKC-UHFFFAOYSA-N
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Description

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinazoline core, which is known for its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with an appropriate amine to form the quinazoline core. This is followed by cyclization and functional group modifications to introduce the azepino and pyridinyl moieties .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are used to enhance reaction efficiency and yield . These methods also reduce the need for hazardous reagents and solvents, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions often include derivatives with enhanced biological activities, such as increased anticancer or antibacterial properties. These derivatives are valuable for further pharmacological studies and drug development .

Mechanism of Action

The mechanism of action of 12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit various enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide stands out due to its unique combination of the quinazoline core with the azepino and pyridinyl moieties. This structural complexity contributes to its diverse biological activities and potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

12-oxo-N-(pyridin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(22-13-14-7-9-21-10-8-14)15-5-6-16-17(12-15)23-18-4-2-1-3-11-24(18)20(16)26/h5-10,12H,1-4,11,13H2,(H,22,25)

InChI Key

XXUIKFGBKFJRKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=NC=C4)C(=O)N2CC1

Origin of Product

United States

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